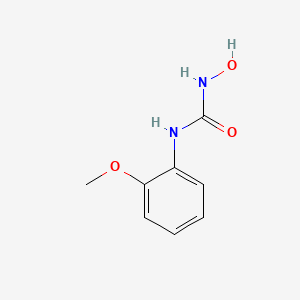

1-Hydroxy-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-3-(2-Methoxyphenyl)harnstoff ist eine organische Verbindung, die zur Klasse der Harnstoffderivate gehört. Sie zeichnet sich durch das Vorhandensein einer Hydroxygruppe und einer Methoxyphenylgruppe aus, die an der Harnstoffgruppe gebunden sind.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 1-Hydroxy-3-(2-Methoxyphenyl)harnstoff beinhaltet typischerweise die Reaktion von 2-Methoxyanilin mit Phosgen, um das entsprechende Isocyanat zu bilden, das dann mit Hydroxylamin umgesetzt wird, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Benzol oder Toluol und können eine Temperaturregelung erfordern, um die Ausbeute und Reinheit zu optimieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Hydroxy-3-(2-Methoxyphenyl)harnstoff folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, wobei die Reaktionsparameter streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Hydroxy-3-(2-Methoxyphenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Die Methoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H2) in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So führt beispielsweise die Oxidation der Hydroxygruppe zu Carbonylverbindungen, während die Reduktion der Nitrogruppe zu Aminen führt .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-3-(2-Methoxyphenyl)harnstoff findet vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Die Verbindung wurde auf ihre potenziellen antimikrobiellen Eigenschaften untersucht.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-Hydroxy-3-(2-Methoxyphenyl)harnstoff beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .

Ähnliche Verbindungen:

- 1-Hydroxy-3-(4-Methoxyphenyl)harnstoff

- 1-Hydroxy-3-(2-Chlorphenyl)harnstoff

- 1-Hydroxy-3-(2-Nitrophenyl)harnstoff

Vergleich: 1-Hydroxy-3-(2-Methoxyphenyl)harnstoff ist einzigartig aufgrund des Vorhandenseins der Methoxygruppe in der ortho-Position, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu seinen Analoga kann es eine andere Löslichkeit, Stabilität und Interaktion mit biologischen Zielstrukturen aufweisen .

Schlussfolgerung

1-Hydroxy-3-(2-Methoxyphenyl)harnstoff ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen. Seine einzigartige chemische Struktur und Reaktivität machen sie zu einem wertvollen Forschungsgegenstand in den Bereichen Chemie, Biologie und Medizin.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 1-Hydroxy-3-(4-methoxyphenyl)urea

- 1-Hydroxy-3-(2-chlorophenyl)urea

- 1-Hydroxy-3-(2-nitrophenyl)urea

Comparison: 1-Hydroxy-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group at the ortho position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Eigenschaften

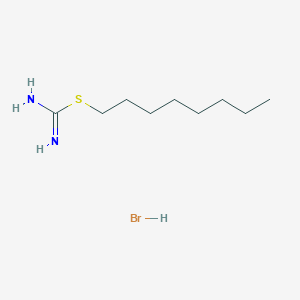

CAS-Nummer |

28788-16-1 |

|---|---|

Molekularformel |

C8H10N2O3 |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

1-hydroxy-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-5-3-2-4-6(7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |

InChI-Schlüssel |

COMLPHNLUWETPU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)

![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)

![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)